

Moxidectin-d3 in Multi-Residue Analysis of Macrocyclic Lactones: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Moxidectin-d3	
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This document provides detailed application notes and protocols for the use of **Moxidectin-d3** as an internal standard in the multi-residue analysis of macrocyclic lactones in various biological matrices. The methodologies described herein are based on established scientific literature and are intended to guide researchers in developing and validating robust analytical methods.

Introduction

Macrocyclic lactones are a class of broad-spectrum antiparasitic agents widely used in veterinary medicine.[1] Due to their extensive use, regulatory bodies have established maximum residue limits (MRLs) for these compounds in food products of animal origin to ensure consumer safety. Consequently, sensitive and reliable analytical methods are crucial for monitoring these residues. The use of a stable isotope-labeled internal standard, such as **Moxidectin-d3**, is highly recommended to ensure the accuracy and precision of the analytical results by compensating for matrix effects and variations during sample preparation and analysis.[2]

This document details the application of **Moxidectin-d3** in ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods for the simultaneous



determination of multiple macrocyclic lactones in matrices such as plasma/serum, milk, and animal tissues.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated methods for the analysis of macrocyclic lactones using an internal standard, with a focus on methods applicable to **Moxidectin-d3**.

Table 1: Quantitative Performance in Bovine Plasma

Analyte	LLOQ (ng/mL)	LOD (ng/mL)	Recovery (%)	Reference
Ivermectin	1	0.02	Not Reported	[2]
Doramectin	1	0.03	Not Reported	[2]

| Moxidectin | 1 | 0.58 | Not Reported |[2] |

Table 2: Quantitative Performance in Rat Plasma

Analyte LLOQ (ng/mL) Recovery (%)	Matrix Effect (%)
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| Moxidectin | 1.00 | 94.1 - 98.0 | 91.2 - 96.2 | [3] |

Table 3: Quantitative Performance in Wombat Plasma and Faeces

Matrix	Analyte	LLOQ	LOD	Recovery (%)	Reference
Plasma	Moxidectin	0.05 ng/mL	0.01 ng/mL	95 - 105	[4][5]

| Faeces | Moxidectin | Not Reported | 0.3 ng/g | 95 - 105 |[4][5] |

Table 4: Quantitative Performance in Swine Edible Tissues (Muscle, Liver, Kidney, Fat)



Analyte LLOC	Q (μg/kg) LOD (μg/kg)	Recovery (%)	Reference
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| Moxidectin | 1 | 0.5 | 62.9 - 89.2 | [6] |

Table 5: Quantitative Performance in Lamb Tissues (Muscle, Liver, Kidney, Fat)

Analyte	LLOQ (ng/g)	LOD (ng/g)	Reference

| Moxidectin | 5 | 1.5 |[1] |

Table 6: Quantitative Performance in Bovine Liver

Analyte	Detection Capability (CCβ) (ng/g)	Recovery (%)	Reference
Eprinomectin	3.1	70.9	[7]
Abamectin	3.2	69.1	[7]
Doramectin	2.2	65.9	[7]
Moxidectin	4.0	69.7	[7]

| Ivermectin | 3.2 | 73.2 |[7] |

Experimental Protocols

Protocol 1: Analysis of Macrocyclic Lactones in Bovine Plasma

This protocol is adapted from a validated UHPLC-MS/MS method for the simultaneous quantification of ivermectin, doramectin, and moxidectin in bovine plasma.[2]

3.1.1. Materials and Reagents

• Acetonitrile (ACN), HPLC grade



- Formic acid, analytical grade
- · Methanol, HPLC grade
- Water, ultrapure
- Moxidectin, Ivermectin, Doramectin analytical standards
- Moxidectin-d3, Ivermectin-d2 internal standards
- Ostro® 96-well plate for pass-through sample clean-up

3.1.2. Sample Preparation

- Spike 225 μL of blank bovine plasma with 25 μL of the appropriate working standard solution.
- Add 25 μL of the internal standard working solution (containing Moxidectin-d3 and Ivermectin-d2).
- Add 750 μL of 1% formic acid in acetonitrile to precipitate proteins.
- · Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to an Ostro® 96-well plate and apply vacuum to collect the eluate.
- The collected eluate is ready for UHPLC-MS/MS analysis.

3.1.3. UHPLC-MS/MS Conditions

- UHPLC System: Acquity H-Class UPLC system
- Column: Acquity UPLC HSS-T3 column (100 mm × 2.1 mm, 1.8 μm)
- Mobile Phase A: 0.01% acetic acid in water
- Mobile Phase B: 0.01% acetic acid in methanol



· Gradient:

0-0.5 min: 80% B

0.5-6.0 min: Linear gradient to 99% B

6.0-7.7 min: 99% B

o 7.7-8.0 min: Linear gradient to 80% B

8.0-12.0 min: 80% B

Flow Rate: 0.3 mL/min

Column Temperature: 40°C

• Injection Volume: 5 μL

Mass Spectrometer: Xevo TQ-S triple quadrupole

Ionization Mode: Positive Electrospray Ionization (ESI+)

• MRM Transitions:

Moxidectin: 640.4 > 123.10 (quantifier), 640.4 > 528.0 (qualifier)[2][8]

Moxidectin-d3: 643.5 > (transitions to be optimized based on infusion)

Ivermectin: 897.50 > 753.4 (quantifier)[2]

Doramectin: 921.70 > 777.40 (quantifier)[2]





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Caption: Workflow for Bovine Plasma Analysis.

Protocol 2: Analysis of Macrocyclic Lactones in Milk using QuEChERS

This protocol provides a general workflow for the extraction of macrocyclic lactones from milk using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[9]

3.2.1. Materials and Reagents

- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Dispersive SPE (d-SPE) sorbents (e.g., C18)
- Moxidectin and other macrocyclic lactone standards
- Moxidectin-d3 internal standard

3.2.2. Sample Preparation

- To 10 mL of milk in a 50 mL centrifuge tube, add 10 mL of acetonitrile and the internal standard solution (containing **Moxidectin-d3**).
- Shake vigorously for 1 minute.
- Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).
- Shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 15 minutes.
- Take a 1 mL aliquot of the supernatant (top layer) for d-SPE cleanup.



- Transfer the aliquot to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg C18 sorbent.
- Shake vigorously for 1 minute.
- Centrifuge at 12,000 rpm for 5 minutes.
- The supernatant is ready for analysis.

3.2.3. UHPLC-MS/MS Conditions

• UHPLC-MS/MS conditions should be optimized as described in Protocol 1, with potential adjustments to the gradient to ensure separation from milk matrix components.



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Caption: Workflow for Milk Analysis using QuEChERS.

Protocol 3: Analysis of Macrocyclic Lactones in Animal Tissues

This protocol outlines a general procedure for the extraction of macrocyclic lactones from animal tissues (e.g., liver, muscle, fat).

3.3.1. Materials and Reagents

- Acetonitrile (ACN), HPLC grade
- Water, ultrapure
- Solid Phase Extraction (SPE) cartridges (e.g., C8 or C18)



- Moxidectin and other macrocyclic lactone standards
- Moxidectin-d3 internal standard

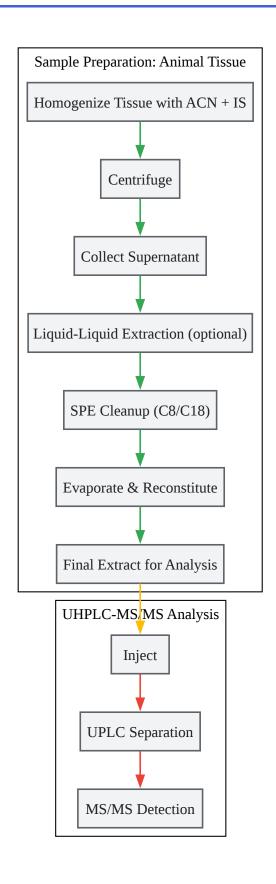
3.3.2. Sample Preparation

- Homogenize 2-5 g of tissue with a suitable solvent (e.g., acetonitrile).
- Add the internal standard solution (containing Moxidectin-d3).
- Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes.
- · Collect the supernatant.
- Perform a liquid-liquid extraction with a non-polar solvent like n-hexane to remove lipids, especially for fat tissues.
- The extract can be further cleaned up using SPE. Condition a C8 SPE cartridge with methanol and water.
- Load the extract onto the SPE cartridge.
- Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
- Elute the analytes with a high percentage of organic solvent (e.g., acetonitrile or methanol).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for UHPLC-MS/MS analysis.

3.3.3. UHPLC-MS/MS Conditions

• UHPLC-MS/MS conditions should be optimized as described in Protocol 1, with potential adjustments to the gradient and injection volume based on the tissue matrix.





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Caption: Workflow for Animal Tissue Analysis.



Conclusion

The use of **Moxidectin-d3** as an internal standard provides a robust and reliable approach for the multi-residue analysis of macrocyclic lactones in various biological matrices. The detailed protocols and quantitative data presented in these application notes serve as a valuable resource for researchers and scientists in the fields of food safety, drug metabolism, and pharmacokinetics. The implementation of these methods with appropriate validation will ensure high-quality data for both regulatory compliance and research applications.

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